3-(bromomethyl)-3-fluoropentane
Description
This compound combines the electrophilic properties of bromine with the electronegativity of fluorine, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1786-35-2 |
|---|---|
Molecular Formula |
C6H12BrF |
Molecular Weight |
183.06 g/mol |
IUPAC Name |
3-(bromomethyl)-3-fluoropentane |
InChI |
InChI=1S/C6H12BrF/c1-3-6(8,4-2)5-7/h3-5H2,1-2H3 |
InChI Key |
VWQNOECMOSQJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)F |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
One of the primary applications of 3-(bromomethyl)-3-fluoropentane is in the field of organic synthesis. It serves as a versatile intermediate for producing various fluorinated compounds. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, making it useful in:
- Synthesis of Fluorinated Alkyl Chains : The compound can be utilized to introduce fluorinated alkyl chains into larger molecular frameworks, which is crucial in the development of pharmaceuticals and agrochemicals.
- Building Blocks for Complex Molecules : Its structure allows it to act as a building block for more complex organic molecules, particularly in the synthesis of fluorinated derivatives that exhibit enhanced biological activity.
Catalysis
This compound has been investigated for its role in catalysis, particularly in reactions involving transition metals. Its application includes:
- Aluminoxane Compositions : The compound can be combined with aluminoxanes to create catalyst systems that are effective in polymerization processes. These systems are vital in the production of various polymers used in plastics and coatings .
- Catalytic Reactions : It has been noted that halogenated compounds like this compound can enhance the efficiency of certain catalytic reactions by stabilizing transition states or facilitating specific reaction pathways.
Pharmaceutical Applications
The pharmaceutical industry also recognizes the utility of this compound. Its applications include:
- Development of Synthetic Cannabinoids : Research indicates that compounds similar to this compound are being explored as precursors for synthetic cannabinoids, which have therapeutic potential but also pose challenges due to their psychoactive properties .
- Drug Design : The incorporation of fluorine into drug molecules can significantly alter their pharmacokinetic properties. Compounds like this compound are essential for designing drugs with improved efficacy and reduced side effects.
Fluorinated Drug Development
A study demonstrated the use of halogenated compounds, including this compound, in synthesizing novel anti-cancer agents. The incorporation of fluorine was shown to enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Catalytic Polymerization
Research on aluminoxane compositions highlighted the effectiveness of incorporating halogenated hydrocarbons like this compound in enhancing catalytic activity during polymerization processes. This led to higher yields and improved polymer properties.
Mechanism of Action
The mechanism by which 3-(bromomethyl)-3-fluoropentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The compound acts as an electrophile, with the bromine atom being the site of nucleophilic attack.
Oxidation and Reduction: The reactions involve the transfer of electrons, with oxidizing agents accepting electrons and reducing agents donating electrons.
Comparison with Similar Compounds
Physical Properties
The following table summarizes key physical properties of 3-(bromomethyl)-3-fluoropentane and related compounds, inferred from available
*Estimated based on analogs: Bromine’s higher atomic weight compared to ethyl groups increases molecular weight and boiling point relative to 3-ethyl-3-fluoropentane.
Reactivity and Stability
- Leaving Group Potential: The bromomethyl group in this compound enhances its suitability for nucleophilic substitution (e.g., SN2 reactions) compared to non-brominated analogs like 3-ethyl-3-fluoropentane. Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating SN1 mechanisms .
- Stability: Fluorine’s strong C-F bond improves thermal stability relative to non-fluorinated bromoalkanes (e.g., 3-(bromomethyl)pentane). However, bromine’s susceptibility to light-induced degradation necessitates dark storage .
Toxicity and Handling
- Brominated compounds generally require stricter safety protocols than fluorinated analogs due to bromine’s toxicity and corrosivity.
- Fluorinated alkanes like 3-ethyl-3-fluoropentane are less reactive but may still pose inhalation hazards.
Biological Activity
3-(Bromomethyl)-3-fluoropentane is a halogenated organic compound that has garnered interest in various fields of chemical research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Molecular Formula : C5H10BrF
- Molecular Weight : 181.04 g/mol
- CAS Number : Not widely reported but related compounds are documented in chemical databases.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to participate in various chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it a potential candidate for nucleophilic substitution reactions. This compound may interact with biological molecules, such as proteins and nucleic acids, through electrophilic mechanisms.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Properties : Halogenated compounds often demonstrate antimicrobial activity due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions.
- Cytotoxic Effects : Some studies suggest that halogenated alkanes can induce apoptosis in cancer cells, potentially making them useful in cancer therapy.
- Receptor Modulation : Compounds with halogen substituents can act as agonists or antagonists at various receptor sites, influencing physiological responses.
Research Findings
Recent studies have explored the biological implications of halogenated compounds:
- Antimicrobial Studies : A study on related brominated compounds revealed significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .
- Cytotoxicity Assays : In vitro assays demonstrated that certain halogenated compounds could induce cell death in tumor cell lines, indicating potential applications in oncology .
- Receptor Activity : Research on synthetic cannabinoids has shown that structurally similar compounds can interact with cannabinoid receptors, leading to psychoactive effects . This highlights the importance of structural modifications in determining biological activity.
Case Studies
Several case studies have contributed to understanding the biological activity of halogenated compounds:
- Case Study 1 : A series of experiments assessed the cytotoxic effects of various brominated alkanes on human cancer cell lines. Results indicated that increased bromination correlated with enhanced cytotoxicity, supporting the hypothesis that this compound may also possess significant anticancer properties .
- Case Study 2 : Investigations into the antimicrobial properties of fluorinated compounds showed that the introduction of fluorine atoms could enhance bactericidal activity. This suggests that this compound might be effective against resistant bacterial strains .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C5H10BrF |
| Molecular Weight | 181.04 g/mol |
| Antimicrobial Activity | Yes (similar compounds tested) |
| Cytotoxicity | Yes (in vitro studies) |
| Receptor Interaction | Potential (similar structures) |
Q & A
Basic: What are the primary synthetic routes for 3-(bromomethyl)-3-fluoropentane, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via two main approaches:
- Halogenation of Fluorinated Alkanes: Bromination of 3-fluoropentane derivatives using bromine (Br₂) in the presence of a radical initiator (e.g., UV light or AIBN) under controlled temperatures (40–60°C). This method is analogous to the bromination of pentane for 3-bromopentane synthesis .
- Substitution Reactions: Reacting 3-fluoro-3-(hydroxymethyl)pentane with HBr in ethanol/water mixtures. This method mirrors the synthesis of deuterated bromoalkanes, where HBr replaces hydroxyl groups under acidic conditions .
Key Considerations:
- Purity Control: Use GC-MS to monitor intermediates, as competing elimination reactions (e.g., forming alkenes) may occur under high temperatures or prolonged reaction times .
- Catalyst Selection: Lewis acids like AlCl₃ can enhance electrophilic bromination efficiency but may increase side-product formation .
Advanced: How does the steric and electronic environment of this compound influence its reactivity in SN2 vs. SN1 mechanisms?
Answer:
The molecule’s tertiary carbon (C3) bonded to bromine and fluoromethyl groups creates a sterically hindered center, disfavoring SN2 (bimolecular nucleophilic substitution). Instead, SN1 (unimolecular) pathways dominate due to:
- Steric Hindrance: Bulky substituents slow backside attack in SN2 .
- Polar Solvent Effects: Polar aprotic solvents stabilize carbocation intermediates (e.g., 3-fluoro-3-pentyl carbocation), favoring SN1. Computational studies of similar bromoalkanes show carbocation stabilization energies of ~120–150 kJ/mol .
Experimental Validation:
- Kinetic Isotope Effects (KIE): Deuterium labeling at the brominated carbon (C3) can distinguish SN1 (KIE ≈ 1) from SN2 (KIE > 1) .
- Stereochemical Analysis: Racemization at C3 in substitution products confirms SN1 dominance .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR:
- GC-MS: Retention time and fragmentation patterns (e.g., loss of Br⁻, m/z 135) confirm molecular weight (MW 195.05 g/mol) and purity .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for halogenated alkanes like this compound?
Answer:
Discrepancies often arise from impurities or measurement conditions. To address this:
- Standardized Purification: Use fractional distillation (bp ~150–160°C estimated for this compound) with inert gas sparging to minimize decomposition .
- Computational Validation: Compare experimental boiling points with COSMO-RS predictions (error margins <5%) .
- Collaborative Data Sharing: Cross-reference with databases like PubChem or ECHA, ensuring alignment with peer-reviewed values .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation; bromoalkanes are volatile (vapor pressure ~0.5 mmHg at 25°C) .
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles; brominated compounds can cause severe skin/eye irritation .
- Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal to prevent environmental release .
Advanced: How can this compound be utilized in designing fluorinated polymers or liquid crystals?
Answer:
The compound’s fluorinated and brominated groups enable:
- Polymer Crosslinking: Bromine acts as a leaving group for nucleophilic substitution, forming covalent networks with diols or diamines .
- Liquid Crystal Synthesis: The fluorine atom’s high electronegativity enhances dipole-dipole interactions, stabilizing mesophases. For example, coupling with biphenyl derivatives via Suzuki-Miyaura reactions produces nematic phases .
Case Study:
A 2024 study on 3-(trifluoromethyl)benzyl bromide demonstrated tunable dielectric properties in liquid crystals (Δε ≈ 5–7), suggesting similar potential for this compound derivatives .
Basic: What are common impurities in this compound, and how are they quantified?
Answer:
- Major Impurities:
- Quantification: Use HPLC with UV detection (λ = 210 nm for brominated compounds) and internal standards (e.g., deuterated 1-bromopentane) .
Advanced: What computational tools predict the reactivity of this compound in complex reaction systems?
Answer:
- DFT Calculations: Gaussian or ORCA software can model transition states (e.g., SN1 carbocation formation, ΔG‡ ≈ 80–100 kJ/mol) .
- Machine Learning: Platforms like Pistachio or Reaxys predict feasible reactions (e.g., Grignard additions or nucleophilic substitutions) based on analogous bromoalkanes .
Basic: How is the purity of this compound validated for catalytic studies?
Answer:
- Elemental Analysis: Confirm Br (theoretical ~41%) and F (theoretical ~9.7%) content .
- Karl Fischer Titration: Ensure water content <0.1% to prevent hydrolysis .
Advanced: What strategies mitigate racemization in chiral derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
